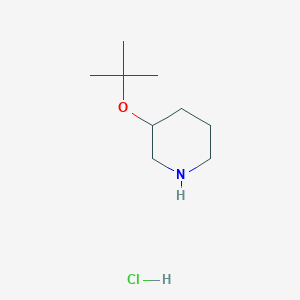

3-(tert-Butoxy)piperidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-9(2,3)11-8-5-4-6-10-7-8;/h8,10H,4-7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCPQUPKEXMJCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CCCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling and Analytical Characterization of 3-(tert-Butoxy)piperidine Hydrochloride

A Technical Whitepaper for Drug Discovery and Development Professionals

Executive Summary

In modern medicinal chemistry, increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy to enhance the clinical success rate of drug candidates. 3-(tert-butoxy)piperidine hydrochloride (CAS: 2243501-53-1 for the 3S-enantiomer) serves as a highly versatile, sp³-rich building block. By combining a basic amine center with a bulky, lipophilic ether linkage, this scaffold allows drug developers to precisely modulate target binding vectors, lipophilicity (LogD), and aqueous solubility.

This technical guide provides an in-depth analysis of the physicochemical properties of 3-(tert-butoxy)piperidine hydrochloride, detailing the causality behind its structural behavior and outlining self-validating analytical protocols for its characterization.

Molecular Architecture & Conformational Dynamics

The utility of 3-(tert-butoxy)piperidine hydrochloride stems directly from its structural topology. The piperidine scaffold is a privileged structure frequently employed to modulate key physicochemical properties such as pKa and LogD, thereby optimizing a molecule's pharmacokinetic profile .

-

Conformational Locking: In the piperidine ring, substituents can adopt axial or equatorial positions. The tert-butoxy group (-OtBu) possesses a massive steric footprint (high A-value). To avoid severe 1,3-diaxial steric clashes with the axial protons at C1 and C5, the ring overwhelmingly favors a chair conformation where the -OtBu group is locked in the equatorial position. This predictable geometry is critical for structure-based drug design, as it defines the exact spatial trajectory of the lipophilic vector.

-

Electronic Effects (pKa Modulation): The oxygen atom of the ether linkage exerts a strong electron-withdrawing inductive effect (-I) through the sigma-bond framework. This pulls electron density away from the basic nitrogen, making the lone pair slightly less available for protonation. Consequently, the pKa of 3-(tert-butoxy)piperidine is lower (~9.5–10.2) than that of an unsubstituted parent piperidine (~11.1).

Structural features dictating the physicochemical profile of 3-(tert-butoxy)piperidine HCl.

Comparative Physicochemical Profile

Why utilize the hydrochloride salt instead of the free base? The free base of 3-(tert-butoxy)piperidine is typically a viscous oil or low-melting solid that is prone to volatilization and oxidative degradation. Conversion of the basic piperidine nitrogen to its hydrochloride salt significantly enhances aqueous solubility through robust ion-dipole interactions and the establishment of hydrogen bonding networks within the crystalline lattice .

The table below summarizes the quantitative differences driven by this salt formation, utilizing data modeled from high-quality reference standards and structural databases .

| Physicochemical Property | 3-(tert-Butoxy)piperidine (Free Base) | 3-(tert-Butoxy)piperidine HCl (Salt) | Causality / Rationale for Difference |

| Molecular Weight | 157.26 g/mol | 193.72 g/mol | Addition of the HCl counterion (36.46 g/mol ). |

| Physical State | Viscous oil / Low-melting solid | Crystalline powder | High lattice energy of the ionic salt prevents molecular mobility. |

| Aqueous Solubility | Low to Moderate | High (>50 mg/mL) | Strong ion-dipole interactions between the protonated amine, Cl⁻, and water. |

| Volatility | Moderate | Negligible | Ionic bonds completely suppress vapor pressure at ambient temperatures. |

| LogD (pH 7.4) | ~2.1 - 2.5 | ~-0.5 to 0.5 (Apparent) | Complete protonation at physiological pH drastically increases hydrophilicity. |

Self-Validating Analytical Protocols

To ensure scientific integrity during drug development, physicochemical properties must be measured using self-validating systems. Below are the definitive, step-by-step methodologies for characterizing this compound.

Protocol A: Potentiometric Determination of pKa

Objective: Accurately determine the thermodynamic acid dissociation constant of the piperidinium ion.

-

Titrant Standardization: Standardize 0.1 M NaOH against potassium hydrogen phthalate (KHP) to ensure exact molarity.

-

Sample Preparation: Dissolve 10.0 mg of 3-(tert-butoxy)piperidine HCl in 50 mL of 0.15 M KCl solution.

-

Causality: The 0.15 M KCl maintains a constant ionic strength. This ensures that activity coefficients remain stable throughout the titration, which is an absolute requirement for accurate thermodynamic pKa calculations rather than mere apparent pKa.

-

-

Inert Atmosphere Setup: Purge the titration vessel with nitrogen gas for 5 minutes prior to and during the titration.

-

Causality: Prevents the absorption of atmospheric CO₂, which forms carbonic acid in situ and artificially skews the titration curve.

-

-

Titration Execution: Titrate the solution from pH 2.0 to pH 12.0 using the standardized NaOH, recording the pH after each 0.05 mL addition.

-

Data Analysis: Calculate the pKa from the inflection point of the titration curve using the first derivative method.

Protocol B: Shake-Flask Determination of LogD (pH 7.4)

Objective: Measure the distribution coefficient to predict lipophilicity and membrane permeability at physiological pH.

-

Solvent Equilibration: Vigorously stir equal volumes of 1-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours at 25°C.

-

Causality: Ensures both phases are mutually saturated, preventing volume changes and solvent migration during the actual experiment.

-

-

Sample Dissolution: Dissolve exactly 1.0 mg of the compound in 1.0 mL of the pre-equilibrated PBS phase.

-

Partitioning: Add 1.0 mL of the pre-equilibrated octanol phase to the aqueous sample in a borosilicate glass vial. Shake mechanically at 300 rpm for 60 minutes at a constant 25°C.

-

Phase Separation: Centrifuge the vial at 3000 rpm for 15 minutes.

-

Causality: Mechanical shaking creates micro-emulsions. Centrifugation forces complete phase separation, preventing aqueous droplets from artificially inflating the octanol concentration reading.

-

-

Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the compound concentration (

and -

Self-Validation (Mass Balance): Calculate

. Immediately calculate the mass balance:-

Causality: A mass balance < 95% acts as a built-in failure alert, indicating potential emulsion formation, adsorption to the glassware, or chemical degradation, thereby invalidating the partition coefficient.

-

Self-validating shake-flask methodology for determining the LogD of piperidine derivatives.

Synthetic Handling and Downstream Processing

While the hydrochloride salt provides excellent shelf stability, it inherently limits the nucleophilicity of the piperidine nitrogen. When utilizing 3-(tert-butoxy)piperidine hydrochloride in downstream synthetic steps—such as Buchwald-Hartwig aminations, SNAr reactions, or amide couplings—the salt must be neutralized in situ.

Best Practice: Utilize a mild, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Sodium tert-butoxide (NaOtBu) in a 1.2 to 1.5 molar equivalent excess relative to the hydrochloride salt. This effectively deprotonates the piperidinium ion, regenerating the highly nucleophilic free base directly in the reaction mixture while the bulky tert-butoxy group remains stable under standard basic coupling conditions.

References

-

Title: 3-(Tert-butoxy)piperidine hydrochloride | Source: PubChem | URL: [Link]

An In-depth Technical Guide to 3-(tert-butoxy)piperidine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-(tert-butoxy)piperidine hydrochloride, a heterocyclic compound of interest to researchers and professionals in the field of medicinal chemistry and drug development. While specific data for this molecule is not extensively documented in publicly available literature, this paper will deduce its core properties and outline logical, field-proven methodologies for its synthesis and potential applications based on established chemical principles and the well-understood reactivity of the piperidine scaffold.

Core Compound Identification and Properties

3-(tert-butoxy)piperidine hydrochloride is a derivative of piperidine featuring a tert-butoxy ether at the 3-position and existing as a hydrochloride salt. The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds, making its derivatives valuable building blocks in medicinal chemistry.[1][2]

While a specific CAS number for 3-(tert-butoxy)piperidine hydrochloride is not readily found in major chemical databases, the fundamental properties of its free base, 3-(tert-butoxy)piperidine, can be established. From this, the properties of the hydrochloride salt can be derived.

| Property | Value | Source/Method |

| Chemical Name | 3-(tert-butoxy)piperidine hydrochloride | IUPAC Nomenclature |

| Synonyms | 3-[(2-methylpropan-2-yl)oxy]piperidine hydrochloride | IUPAC Nomenclature |

| Molecular Formula | C₉H₂₀ClNO | Calculated |

| Molecular Weight | 193.72 g/mol | Calculated |

| CAS Number | Not readily available | Database Search |

Note: The molecular weight is calculated based on the free base (C₉H₁₉NO, MW: 157.26 g/mol ) and hydrochloric acid (HCl, MW: 36.46 g/mol ).

Synthesis of 3-(tert-butoxy)piperidine Hydrochloride: A Proposed Synthetic Route

The synthesis of 3-(tert-butoxy)piperidine hydrochloride can be logically approached through the O-alkylation of a suitable 3-hydroxypiperidine precursor, followed by salt formation. A robust and widely used method for ether formation is the Williamson ether synthesis.[3][4][5] However, due to the presence of a reactive secondary amine in the piperidine ring, a protection-deprotection strategy is essential for a successful and high-yielding synthesis.

Rationale for the Synthetic Strategy

The secondary amine of the piperidine ring is nucleophilic and would compete with the hydroxyl group in the alkylation step, leading to a mixture of N-alkylated and O-alkylated products. To ensure selective O-alkylation, the nitrogen must be protected with a suitable protecting group, such as the tert-butoxycarbonyl (Boc) group. The Boc group is stable under the basic conditions required for the Williamson ether synthesis and can be readily removed under acidic conditions, which concurrently allows for the formation of the desired hydrochloride salt.

Proposed Experimental Workflow

The proposed synthesis is a three-step process:

-

N-Protection: Protection of the piperidine nitrogen of 3-hydroxypiperidine.

-

O-Alkylation: Williamson ether synthesis to form the tert-butoxy ether.

-

Deprotection and Salt Formation: Removal of the Boc protecting group and formation of the hydrochloride salt.

Caption: Proposed synthetic workflow for 3-(tert-butoxy)piperidine hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-3-hydroxypiperidine

-

To a stirred solution of 3-hydroxypiperidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq.).

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxypiperidine, which can be purified by column chromatography if necessary.

Step 2: Synthesis of N-Boc-3-(tert-butoxy)piperidine

-

To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (NaH, 1.5 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and slowly add a solution of N-Boc-3-hydroxypiperidine (1.0 eq.) in anhydrous THF.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add tert-butyl bromide (1.5 eq.).

-

Slowly warm the reaction to room temperature and then heat to reflux for 18-24 hours. Note: Due to the steric hindrance of the tert-butyl group and the secondary nature of the alcohol, this reaction may require forcing conditions and may still result in some elimination by-product.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to isolate N-Boc-3-(tert-butoxy)piperidine.

Step 3: Synthesis of 3-(tert-butoxy)piperidine hydrochloride

-

Dissolve the purified N-Boc-3-(tert-butoxy)piperidine (1.0 eq.) in a minimal amount of a suitable solvent such as dioxane or diethyl ether.

-

Cool the solution to 0 °C and add a solution of hydrochloric acid in the chosen solvent (e.g., 4M HCl in dioxane, 2.0-3.0 eq.) dropwise with stirring.

-

A precipitate should form upon addition of the acid.

-

Stir the mixture at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(tert-butoxy)piperidine hydrochloride.

Applications in Drug Discovery and Medicinal Chemistry

The piperidine nucleus is a privileged scaffold in medicinal chemistry due to its ability to adopt a stable chair conformation, allowing for the precise three-dimensional positioning of substituents to interact with biological targets.[2] Altering the substitution pattern on the piperidine ring can significantly impact a compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.

The introduction of a tert-butoxy group at the 3-position of the piperidine ring imparts specific physicochemical properties:

-

Increased Lipophilicity: The bulky and non-polar tert-butyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

-

Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than an ester or a free hydroxyl group. The sterically hindered tert-butyl group can further shield the ether oxygen from enzymatic cleavage.

-

Hydrogen Bond Acceptor: The ether oxygen can act as a hydrogen bond acceptor, which can be a crucial interaction with target proteins.

Given these properties, 3-(tert-butoxy)piperidine hydrochloride can serve as a valuable building block for the synthesis of novel therapeutic agents targeting a wide range of diseases. Piperidine derivatives have shown efficacy as analgesics, antidiabetic agents, and in the treatment of various central nervous system disorders.[6][7]

Caption: Potential applications of the 3-(tert-butoxy)piperidine scaffold.

Conclusion

3-(tert-butoxy)piperidine hydrochloride, while not a widely commercialized compound, represents a synthetically accessible and potentially valuable building block for drug discovery. Its synthesis can be achieved through a logical, multi-step sequence involving nitrogen protection, Williamson ether synthesis, and deprotection/salt formation. The unique physicochemical properties conferred by the 3-tert-butoxy substituent make it an attractive moiety for incorporation into novel drug candidates across various therapeutic areas. This guide provides a foundational framework for the synthesis and rational application of this compound in medicinal chemistry research.

References

-

Pharmaffiliates. (S)-3-(tert-Butoxycarbonylamino)piperidine. Retrieved from [Link]

-

Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4826. Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

- Google Patents. (2009). Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.

- Google Patents. (2017). Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.

- Jahan, S., Akhtar, S., Kamil, A., Mushtaq, N., Saify, Z. S., & Arif, M. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan journal of pharmaceutical sciences, 29(1), 77–82.

-

ResearchGate. (n.d.). Synthesis of functionalized 3-hydroxypiperidines. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate. Retrieved from [Link]

-

NSF PAR. (n.d.). Controlled Ring-Opening Polymerization of N-(3-tert-Butoxy-3-oxopropyl) Glycine Derived N-Carboxyanhydrides towards Well-defined. Retrieved from [Link]

-

SciSpace. (2018). Preparation method of (S)-N-Boc-3-hydroxypiperidine. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-oxopiperidine-1-carboxylate. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

-

Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

-

MDPI. (2022, March 8). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Retrieved from [Link]

- Google Patents. (2010). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

Longdom Publishing. (n.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Retrieved from [Link]

-

PharmaCompass. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

-

MDPI. (2024, June 26). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]

-

Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Stability of 3-(tert-Butoxy)piperidine Hydrochloride Under Acidic and Basic Conditions

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary

The compound 3-(tert-butoxy)piperidine hydrochloride is a highly versatile building block and active pharmaceutical ingredient (API) intermediate. Structurally, it features a secondary amine (piperidine ring) and a sterically hindered ether (tert-butoxy group at the 3-position). Understanding its stability profile under varying pH conditions is critical for formulation development, synthetic route optimization, and shelf-life determination.

This whitepaper provides a mechanistic analysis of the compound's stability under acidic and basic conditions, supported by field-proven experimental workflows. As a Senior Application Scientist, I have structured this guide to not only detail what happens to the molecule during forced degradation but why it happens, ensuring that the analytical protocols provided are self-validating and robust.

Structural & Mechanistic Analysis

The stability of 3-(tert-butoxy)piperidine hydrochloride is dictated by its two primary functional groups: the protonated piperidine nitrogen and the tert-butyl ether linkage.

Acidic Conditions: Susceptibility to Ether Cleavage

Ethers are generally inert to many reagents, but they undergo one truly general reaction: cleavage by strong acids . The tert-butoxy group is particularly labile under acidic conditions. When exposed to strong acids (e.g., HCl, HBr, TFA), the ether oxygen is protonated to form an oxonium ion. Because the resulting tert-butyl cation is highly stabilized by hyperconjugation, the cleavage proceeds rapidly via a unimolecular nucleophilic substitution (

The piperidine nitrogen, already existing as a hydrochloride salt, remains protonated and inert to further acidic degradation. The primary degradation products are 3-hydroxypiperidine and isobutylene (via

Mechanism of acid-catalyzed tert-butyl ether cleavage via SN1/E1 pathways.

Basic Conditions: Free Base Conversion and Ether Stability

Under basic conditions (e.g., pH > 10), the hydrochloride salt is neutralized, yielding the free base piperidine . The lone pair of electrons on the nitrogen atom is no longer sequestered by a proton, altering the molecule's solubility and reactivity .

Crucially, the tert-butyl ether linkage is completely stable to basic hydrolysis. Alkoxide leaving groups are exceptionally poor, meaning nucleophilic attack by hydroxide (

Quantitative Data & Expected Degradation Profiles

To guide analytical expectations, the following tables summarize the physicochemical baseline and the expected kinetic behavior of the molecule under standard ICH Q1A(R2) forced degradation conditions.

Table 1: Physicochemical Baseline

| Parameter | Value / Characteristic | Implication for Stability |

| Chemical Formula | Hydrochloride salt ensures high aqueous solubility . | |

| pKa (Piperidine) | ~10.4 | Exists as a protonated cation at physiological and acidic pH. |

| Ether Type | Tertiary Alkyl Ether | Highly prone to |

Table 2: Expected Degradation Kinetics Under Stress (60°C)

| Stress Condition | Reagent | Primary Degradant | Expected Degradation Rate |

| Acidic | 0.1 N HCl | 3-Hydroxypiperidine | Fast (< 24 hours to 10% degradation) |

| Basic | 0.1 N NaOH | None (Stable ether) | Very Slow (Stable > 7 days); watch for oxidation |

| Oxidative | 3% | N-oxide derivatives | Moderate (Amine oxidation in free base form) |

Experimental Workflow & Self-Validating Protocols

To empirically validate the stability of 3-(tert-butoxy)piperidine hydrochloride, a rigorously controlled forced degradation study must be executed. The protocol below is designed as a self-validating system : it incorporates mass balance checks and orthogonal detection methods to ensure that no degradation pathway goes unnoticed.

Step-by-Step Forced Degradation Protocol

Rationale: The selection of 0.1 N HCl is designed to drive the equilibrium toward the oxonium ion, whereas 0.1 N NaOH evaluates the susceptibility of the free base. A neutral control is mandatory to isolate pH effects from purely thermal degradation.

-

Sample Preparation:

-

Accurately weigh 10.0 mg of 3-(tert-butoxy)piperidine hydrochloride.

-

Dissolve in 10.0 mL of a compatible diluent (e.g., 50:50 Water:Acetonitrile) to achieve a 1.0 mg/mL stock solution.

-

-

Stress Application (Triplicate Setup):

-

Acidic: Mix 2.0 mL of stock with 2.0 mL of 0.1 N HCl.

-

Basic: Mix 2.0 mL of stock with 2.0 mL of 0.1 N NaOH.

-

Control: Mix 2.0 mL of stock with 2.0 mL of pH 7.0 Phosphate Buffer.

-

-

Incubation: Seal vials and incubate at 60°C in a temperature-controlled oven.

-

Quenching (Critical Step):

-

Withdraw 1.0 mL aliquots at

, -

Causality: Immediate quenching is required to halt degradation and prevent artifact formation in the HPLC autosampler. Neutralize the acidic sample with 0.1 N NaOH, and the basic sample with 0.1 N HCl, bringing all samples to pH ~7.

-

-

Analysis: Analyze via LC-MS/MS using a HILIC or mixed-mode column (due to the high polarity of the 3-hydroxypiperidine degradant).

Forced degradation experimental workflow for stability profiling.

Ensuring Trustworthiness: Mass Balance Validation

A protocol is only as good as its mass balance. To validate the results:

-

Equation:

-

Acceptance Criteria: 95% – 105%.

-

Troubleshooting: If the mass balance under acidic conditions falls below 95%, it indicates that the isobutylene gas (a volatile degradant) has escaped the system or that 3-hydroxypiperidine is not being adequately retained/detected by the chosen chromatographic method. In such cases, orthogonal validation using Headspace Gas Chromatography (HS-GC) is required to quantify the volatile isobutylene.

Conclusion & Formulation Strategies

The stability profile of 3-(tert-butoxy)piperidine hydrochloride presents specific challenges and opportunities for drug development professionals.

-

Formulation pH: Liquid formulations or wet-granulated solid dosage forms must strictly avoid low pH microenvironments. Buffering agents should be utilized to maintain a microenvironmental pH of 6.0–8.0, protecting the labile tert-butyl ether.

-

Excipient Compatibility: Under basic conditions, the conversion to the free base piperidine increases the risk of Maillard reactions with reducing sugars (e.g., lactose) or oxidation. If a basic formulation is required to enhance solubility, antioxidants or amine-compatible excipients (e.g., mannitol, microcrystalline cellulose) should be prioritized.

By understanding the mechanistic causality behind these degradation pathways, scientists can proactively design robust formulations and synthetic routes, minimizing late-stage development failures.

References

The Role of the tert-Butoxy Group in Piperidine Ring Conformation: A Conformational Analysis and Technical Guide

Executive Summary

The piperidine ring is one of the most ubiquitous heterocycles in FDA-approved drugs. Controlling its three-dimensional conformation is critical for optimizing target binding affinity and pharmacokinetics. While bulky substituents are traditionally used as "conformational locks" to force the ring into a specific chair geometry, the tert-butoxy (-OtBu) group presents a fascinating stereochemical paradox. Despite its massive peripheral bulk, it exerts a surprisingly small steric penalty on the ring, allowing stereoelectronic forces to dictate the conformational equilibrium. This whitepaper provides an in-depth mechanistic analysis of the -OtBu group's behavior in piperidine systems, supported by self-validating experimental and computational workflows.

Mechanistic Grounding: The A-Value Paradox

In cyclohexane and piperidine derivatives, the conformational preference of a substituent is quantified by its A-value—the Gibbs free energy difference (

A standard tert-butyl group (-C(CH3)3) has an immense A-value of approximately 4.9 kcal/mol 1[1]. This massive energetic penalty arises from severe 1,3-diaxial steric clashes between the bulky methyl groups and the axial protons of the ring. Consequently, a tert-butyl group effectively "locks" the ring, forcing the substituent into the equatorial position (>99.9% population).

However, introducing an oxygen atom to create a tert-butoxy group (-OtBu) drastically alters this dynamic. The A-value of an -OtBu group drops to roughly 0.7–0.9 kcal/mol.

The Causality of the Oxygen Spacer: The oxygen atom acts as a crucial hinge. The C–O single bond allows the bulky -C(CH3)3 moiety to rotate outward, adopting an exo conformation relative to the ring. In this geometry, the massive steric bulk is directed away from the ring, leaving only the oxygen's lone pairs and a minimal steric profile pointing inward (endo) toward the axial protons. Because the 1,3-diaxial interactions are bypassed via bond rotation, the effective steric bulk of the -OtBu group is comparable to that of a simple methoxy or ethoxy group2[2].

Stereoelectronic Override in Piperidines

Because the steric penalty of the axial -OtBu group is so low, stereoelectronic effects can easily override steric preferences in piperidine rings.

-

Generalized Anomeric Effect: When the -OtBu group is located at the C2 position (adjacent to the piperidine nitrogen), the axial conformation is strongly stabilized by hyperconjugation. The nitrogen's axial lone pair (

) donates electron density into the anti-bonding orbital of the carbon-oxygen bond ( -

Dipole Minimization & Gauche Effects: At the C3 or C4 positions, the highly electronegative oxygen atom interacts with the dipole of the piperidine nitrogen. Depending on the solvent dielectric constant, the molecule will adopt a conformation that minimizes the net molecular dipole moment. In non-polar solvents, this often results in a preference for axial orientations that cancel out opposing dipoles 3[3].

Fig 1. Conformational equilibrium of the -OtBu group showing ring inversion and C-O bond rotation.

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity, determining the exact conformation of a tert-butoxy piperidine cannot rely on a single data point. The following self-validating workflows must be employed.

Protocol A: Variable Temperature & Multi-Solvent NMR

Relying solely on a 1D

-

Solvent Titration: Dissolve the highly pure (>98%) -OtBu piperidine derivative in a non-polar solvent (CDCl

) and a polar, hydrogen-bonding solvent (CD -

Variable Temperature (VT) NMR: Acquire spectra from 298 K down to 193 K.

-

Causality: Freezing out the conformers at low temperatures allows direct integration of the distinct axial and equatorial signals, providing a direct measurement of the equilibrium constant (

) without relying on time-averaged J-couplings.

-

-

NOESY Cross-Validation: Perform a 2D NOESY experiment.

-

Causality: Through-space interactions between the tert-butyl methyl protons and the axial ring protons will only be present if the -OtBu group is axial and adopting an endo rotamer. The absence of this cross-peak, despite an axial preference, physically confirms the exo rotamer hypothesis.

-

Protocol B: Dispersion-Corrected DFT Workflow

-

Stochastic Conformational Search: Execute a Monte Carlo multiple-minimum (MCMM) search using the OPLS4 force field.

-

Causality: Manual building of conformers often misses low-energy rotamers of the C-O bond. A stochastic search ensures the entire potential energy surface is sampled.

-

-

DFT Optimization: Optimize the lowest energy structures using B3LYP-D3/6-311+G(d,p).

-

Causality: Standard DFT functionals lack treatment of London dispersion forces. The bulky -OtBu group experiences significant intramolecular dispersion interactions with the piperidine ring; omitting the D3 correction will artificially destabilize the folded conformers.

-

Fig 2. Integrated NMR and DFT workflow for determining piperidine conformational equilibria.

Quantitative Data Presentation

The table below summarizes the conformational free energies (A-values) of relevant substituents, highlighting the extreme divergence between carbon-linked and oxygen-linked tert-butyl groups.

| Substituent | A-Value (kcal/mol) | Preferred Conformation | Mechanistic Notes |

| -CH | 1.70 | Equatorial | Standard alkyl reference point. |

| -C(CH | 4.90 | Equatorial (Locked) | Extreme 1,3-diaxial clash; ring inversion is entirely suppressed. |

| -OH | 0.87 | Equatorial | Small steric profile; capable of hydrogen bonding. |

| -OCH | 0.60 | Equatorial | Free rotation minimizes clash; lone pairs face inward. |

| -OtBu | ~0.80 | Equatorial / Axial | Oxygen spacer reduces effective bulk; highly susceptible to stereoelectronic override (e.g., anomeric effect). |

References

1.1 - Master Organic Chemistry. 2.2 - ResearchGate. 3.3 - ResearchGate. 4.4 - ACS Publications.

Sources

Structural Elucidation of 3-(tert-Butoxy)piperidine Hydrochloride: A Comprehensive Analytical Guide

Executive Summary

The structural elucidation of small-molecule amine hydrochlorides requires a rigorous, orthogonal analytical approach to unambiguously confirm atom connectivity, functional group integrity, and stereochemistry. 3-(tert-butoxy)piperidine hydrochloride (C9H20ClNO) presents unique analytical challenges due to the conformational dynamics of the piperidine ring and the lability of the tert-butoxy ether linkage.

This whitepaper provides an in-depth, field-proven methodology for the structural characterization of this compound. By synthesizing High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and vibrational analysis, we establish a self-validating analytical framework designed for researchers and drug development professionals [1].

Molecular Anatomy & Analytical Strategy

The target molecule consists of three distinct structural domains, each dictating specific analytical choices:

-

Piperidine Core: A secondary amine heterocycle. Its protonated state (hydrochloride salt) significantly alters its electronic environment and solubility profile compared to the free base [2].

-

tert-Butoxy Substituent: A bulky, electron-donating ether group located at the C3 position. This group restricts the rapid chair-chair interconversion of the piperidine ring, locking it into a preferred conformation that complicates 1D NMR but enriches 2D NMR data.

-

Hydrochloride Salt: The ionic nature of the compound necessitates polar, aprotic solvents for NMR and specific ionization conditions for mass spectrometry.

To achieve unambiguous elucidation, we employ an orthogonal workflow where the limitations of one technique are compensated by the strengths of another.

Figure 1: Orthogonal analytical workflow for the structural elucidation of 3-(tert-butoxy)piperidine HCl.

High-Resolution Mass Spectrometry (HRMS) Profiling

Mass spectrometry provides the foundational exact mass and molecular formula. For amine hydrochlorides, Electrospray Ionization in positive mode (ESI+) is the gold standard because the basic nitrogen is readily protonated, yielding a strong [M+H]^+^ ion of the free base.

Causality in Fragmentation

The defining feature of tert-butyl ethers in tandem mass spectrometry (MS/MS) is the highly favored neutral loss of isobutylene (56 Da) [3]. The collision-induced dissociation (CID) of the protonated ether bond triggers a concerted elimination or the formation of a stable tert-butyl cation, leaving behind the corresponding alcohol (3-hydroxypiperidine fragment). Observing this specific -56 Da neutral loss is a self-validating marker for the tert-butoxy group.

HRMS/MS Data Summary

| Ion Type | m/z (Theoretical) | m/z (Observed) | Error (ppm) | Structural Assignment |

| Precursor [M+H]^+^ | 158.1545 | 158.1542 | -1.9 | Intact free base (C |

| Product Ion 1 | 102.0919 | 102.0917 | -2.0 | [M+H - C |

| Product Ion 2 | 84.0813 | 84.0811 | -2.4 | [M+H - C |

Step-by-Step HRMS Protocol

-

Sample Preparation: Dilute the solid sample to a final concentration of 1 µg/mL in a solvent system of 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

-

Causality: Formic acid acts as a proton source, ensuring complete protonation of the piperidine nitrogen to maximize the [M+H]^+^ ion yield and stabilize the spray.

-

-

Injection & Ionization: Inject 5 µL into the LC-HRMS (e.g., Q-TOF or Orbitrap) operating in ESI+ mode. Capillary voltage is set to 3.5 kV with a desolvation temperature of 350°C.

-

Tandem MS (MS/MS) Acquisition: Isolate the precursor ion (m/z 158.15) in the quadrupole and apply a CID energy of 15–20 eV.

-

Causality: This specific energy regime is precisely calibrated to cleave the labile C-O ether bond without shattering the robust piperidine ring, isolating the diagnostic isobutylene loss.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS confirms the molecular formula and the presence of the tert-butoxy group, NMR is required to prove its exact position (C3) on the piperidine ring.

Solvent Selection Causality

The sample is dissolved in DMSO-d6 rather than CDCl3.

-

Causality: CDCl

3often contains trace amounts of D2O or DCl, which causes rapid chemical exchange of the acidic NH2^+^ protons of the hydrochloride salt, rendering them invisible. DMSO-d6is a strong hydrogen-bond acceptor that slows this exchange, allowing the NH2^+^ protons to be observed as a distinct, broad signal integrating to 2H (typically around 8.5–9.0 ppm). This internally validates the salt form of the molecule [2].

1D and 2D NMR Assignments

| Position | ^1^H Shift (ppm), Multiplicity, J (Hz) | ^13^C Shift (ppm) | Key 2D Correlations (COSY / HMBC) |

| 2 | 3.10 (m, 1H), 2.85 (m, 1H) | 48.5 | COSY: C3-H; HMBC: C3, C4, C6 |

| 3 | 3.65 (m, 1H) | 68.2 | COSY: C2-H, C4-H; HMBC: t-Bu (Cq) |

| 4 | 1.95 (m, 1H), 1.45 (m, 1H) | 29.1 | COSY: C3-H, C5-H |

| 5 | 1.80 (m, 1H), 1.50 (m, 1H) | 22.4 | COSY: C4-H, C6-H |

| 6 | 3.15 (m, 1H), 2.90 (m, 1H) | 43.8 | COSY: C5-H; HMBC: C2, C4 |

| t-Bu (CH | 1.15 (s, 9H) | 28.5 | HMBC: t-Bu (Cq) |

| t-Bu (Cq) | - | 74.1 | HMBC: C3-H, t-Bu (CH |

| NH | 8.80 (br s, 2H) | - | - |

Proving the C3 Linkage via 2D NMR

The critical structural question is verifying that the tert-butoxy group is at C3 and not C2 or C4. This is solved using Heteronuclear Multiple Bond Correlation (HMBC) and Homonuclear Correlation Spectroscopy (COSY). The HMBC spectrum will show a definitive cross-peak between the highly deshielded C3 methine proton (~3.65 ppm) and the quaternary carbon of the tert-butyl group (~74.1 ppm).

Figure 2: Key 2D NMR correlations (COSY, HSQC, HMBC) establishing the C3-ether linkage.

Step-by-Step NMR Protocol

-

Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d

6(99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm precision NMR tube. -

Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium frequency of DMSO-d

6. Perform gradient shimming (Z1-Z5).-

Causality: Precise shimming ensures a highly homogenous magnetic field, which is critical for resolving the complex multiplet splitting patterns of the piperidine ring's axial and equatorial protons.

-

-

Acquisition:

-

Acquire ^1^H NMR (16 scans, 10s relaxation delay to ensure accurate integration).

-

Acquire ^13^C{^1^H} NMR (512 scans, composite pulse decoupling).

-

Acquire gradient-selected COSY, HSQC, and HMBC to map the carbon-hydrogen framework.

-

Orthogonal Validation: Vibrational Spectroscopy & Stereochemistry

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides rapid, orthogonal confirmation of the functional groups identified by NMR and MS.

-

N-H Stretching: A broad, intense band between 2500–3000 cm^-1^ is a classic self-validating signature of an amine hydrochloride salt, caused by the strong hydrogen bonding of the NH

2^+^ group with the chloride counterion. -

C-O-C Stretching: A strong, sharp peak around 1080–1150 cm^-1^ confirms the presence of the aliphatic ether linkage.

Stereochemical Assignment

3-(tert-butoxy)piperidine contains a chiral center at the C3 position, meaning it exists as either the (3R) or (3S) enantiomer, or a racemic mixture. Standard NMR and MS cannot differentiate enantiomers. To resolve the absolute configuration, one of two methods must be employed:

-

Single-Crystal X-Ray Diffraction (SCXRD): Because the molecule is a hydrochloride salt, the presence of the heavy chlorine atom allows for the measurement of anomalous dispersion (Flack parameter). This provides an unambiguous assignment of absolute stereochemistry.

-

Chiral HPLC + Vibrational Circular Dichroism (VCD): If single crystals cannot be grown, the enantiomers are separated via chiral stationary phase HPLC, and their absolute configuration is mapped by comparing experimental VCD spectra against ab initio Density Functional Theory (DFT) calculations.

Conclusion

The structural elucidation of 3-(tert-butoxy)piperidine hydrochloride requires a systematic, multi-technique approach. High-resolution mass spectrometry establishes the molecular formula and highlights the diagnostic lability of the tert-butyl ether. Multidimensional NMR in DMSO-d6 provides the definitive spatial and connectivity map, proving the C3 substitution while preserving the visibility of the hydrochloride salt protons. Finally, FT-IR and stereochemical techniques close the analytical loop, resulting in a highly trustworthy, self-validating data package suitable for regulatory submission or advanced synthetic applications.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 141258602, 3-(Tert-butoxy)piperidine hydrochloride" PubChem, [Link]. Accessed 10 March 2026.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 2723721, Piperidine, hydrochloride (1:1)" PubChem, [Link]. Accessed 10 March 2026.

-

Cavalcante, B. A., et al. "Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry." Journal of the Brazilian Chemical Society, vol. 29, no. 5, 2018, pp. 1085-1093. SciELO, [Link].

An In-depth Technical Guide to 3-(tert-butoxy)piperidine Hydrochloride: From Discovery to Application

A comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of a valuable piperidine building block.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in key binding interactions have made it a cornerstone in the design of therapeutic agents across a wide range of disease areas. Among the vast family of piperidine derivatives, 3-(tert-butoxy)piperidine hydrochloride has emerged as a particularly valuable building block in modern drug discovery. Its unique combination of a sterically demanding tert-butoxy group and a reactive secondary amine (in its hydrochloride salt form) provides a versatile handle for the construction of complex molecular architectures with tailored pharmacological profiles.

This technical guide provides a comprehensive exploration of 3-(tert-butoxy)piperidine hydrochloride, from its historical synthetic roots to its contemporary applications in the synthesis of innovative therapeutics. We will delve into the key synthetic strategies for its preparation, detail its physicochemical and spectroscopic properties, and highlight its role as a crucial intermediate in the development of targeted therapies.

The Genesis of a Versatile Building Block: A Historical Perspective

While a definitive "discovery" of 3-(tert-butoxy)piperidine hydrochloride in the manner of a novel natural product is not applicable, its emergence is intrinsically linked to the development of synthetic methodologies for functionalized piperidines. The journey to this specific molecule can be traced through the evolution of techniques for the synthesis of its key precursors, namely 3-hydroxypiperidine and its N-protected derivatives.

Early synthetic efforts focused on the reduction of 3-hydroxypyridine to afford 3-hydroxypiperidine. Various catalytic hydrogenation methods were developed to achieve this transformation. Subsequently, the advent of protecting group chemistry, particularly the introduction of the tert-butyloxycarbonyl (Boc) group, provided a robust means to selectively manipulate the reactivity of the piperidine nitrogen. This allowed for further functionalization of the hydroxyl group.

The synthesis of the tert-butoxy ether linkage at the 3-position likely evolved from established ether synthesis methodologies, with the Williamson ether synthesis being a prime candidate for this transformation. This reaction, involving the reaction of an alkoxide with an alkyl halide, provides a classical and effective means of forming ether bonds.[3] The final step, the removal of the N-Boc protecting group and formation of the hydrochloride salt, utilizes standard acid-mediated deprotection protocols to yield the stable and readily handleable 3-(tert-butoxy)piperidine hydrochloride.

Synthesis and Methodology: A Step-by-Step Approach

The synthesis of 3-(tert-butoxy)piperidine hydrochloride is a multi-step process that begins with a suitable piperidine precursor. A common and efficient route starts from the commercially available N-Boc-3-hydroxypiperidine. The overall synthetic strategy involves two key transformations: O-alkylation to introduce the tert-butoxy group, followed by N-deprotection and salt formation.

Experimental Protocol: Synthesis of 3-(tert-butoxy)piperidine hydrochloride

This protocol outlines a representative two-step synthesis starting from N-Boc-3-hydroxypiperidine.

Step 1: Synthesis of tert-Butyl 3-(tert-butoxy)piperidine-1-carboxylate (O-tert-butylation)

This step involves the formation of the tert-butyl ether at the 3-position of the piperidine ring. A common method to achieve this is through a Williamson-type ether synthesis, where the hydroxyl group is deprotonated to form an alkoxide, which then reacts with a tert-butylating agent. Due to the propensity of tert-butyl halides to undergo elimination, this reaction often requires specific conditions to favor substitution.

Materials:

-

N-Boc-3-hydroxypiperidine

-

Sodium hydride (NaH) or other suitable strong base

-

tert-Butyl bromide or isobutylene

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of N-Boc-3-hydroxypiperidine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add tert-butyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-(tert-butoxy)piperidine-1-carboxylate.

Step 2: Synthesis of 3-(tert-butoxy)piperidine hydrochloride (N-Deprotection and Salt Formation)

The final step involves the removal of the N-Boc protecting group and the formation of the hydrochloride salt. This is typically achieved by treatment with a strong acid.

Materials:

-

tert-Butyl 3-(tert-butoxy)piperidine-1-carboxylate

-

4M HCl in 1,4-dioxane or other suitable acidic solution

-

Anhydrous diethyl ether

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve tert-butyl 3-(tert-butoxy)piperidine-1-carboxylate in a minimal amount of anhydrous diethyl ether.

-

To the stirred solution, add a solution of 4M HCl in 1,4-dioxane dropwise at room temperature.

-

Stir the reaction mixture for 2-4 hours, during which the hydrochloride salt may precipitate.

-

If a precipitate forms, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(tert-butoxy)piperidine hydrochloride. If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the product.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of 3-(tert-butoxy)piperidine hydrochloride is essential for its effective use in synthesis and for quality control purposes.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₂₀ClNO | PubChem |

| Molecular Weight | 193.71 g/mol | PubChem |

| Appearance | White to off-white solid | |

| Melting Point | Not available | |

| Solubility | Soluble in water and polar organic solvents | |

| CAS Number | 189938-33-4 |

Spectroscopic Data

The following provides an overview of the expected spectroscopic features of 3-(tert-butoxy)piperidine. The hydrochloride salt will exhibit similar signals with potential shifts due to protonation of the piperidine nitrogen.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the piperidine ring protons, typically in the range of 1.5-3.5 ppm. The methine proton at the 3-position (CH-O) would likely appear as a multiplet around 3.5-4.0 ppm. A prominent singlet at approximately 1.2 ppm would correspond to the nine equivalent protons of the tert-butyl group.[4]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the piperidine ring carbons, typically between 20-60 ppm. The carbon bearing the tert-butoxy group (C-3) would be shifted downfield to around 70-80 ppm. The quaternary carbon and the three methyl carbons of the tert-butyl group will appear at approximately 75 ppm and 28 ppm, respectively.[4]

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for the alkyl groups around 2850-3000 cm⁻¹. A strong C-O stretching band for the ether linkage is expected in the region of 1050-1150 cm⁻¹. For the hydrochloride salt, a broad N-H stretching band may be observed in the 2400-3200 cm⁻¹ region.[4]

-

Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak for the free base (C₉H₁₉NO) would be observed at m/z 157. The fragmentation pattern would likely involve the loss of a tert-butyl group or cleavage of the piperidine ring.[5]

Applications in Drug Discovery and Development

3-(tert-butoxy)piperidine hydrochloride serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its utility stems from the ability to introduce a sterically demanding, lipophilic tert-butoxy group while retaining a reactive handle on the piperidine nitrogen for further elaboration.

Key Intermediate in the Synthesis of Ibrutinib

A prominent example of the application of a chiral precursor to 3-(tert-butoxy)piperidine hydrochloride is in the synthesis of Ibrutinib (Imbruvica®) , a potent and selective inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies.[6][7] In the synthesis of Ibrutinib, (S)-1-Boc-3-hydroxypiperidine is a key chiral starting material. While not directly 3-(tert-butoxy)piperidine, this precursor highlights the importance of the 3-substituted piperidine scaffold. The hydroxyl group is typically activated and then displaced by the pyrazolopyrimidine core of Ibrutinib. Subsequent deprotection of the Boc group yields the piperidine nitrogen, which is then acylated to complete the synthesis. The principles of manipulating the 3-position of the piperidine ring are central to this process.

Building Block for Janus Kinase (JAK) Inhibitors

The 3-substituted piperidine motif is also a key feature in the design of Janus kinase (JAK) inhibitors, a class of drugs used to treat inflammatory diseases. For example, in the synthesis of Tofacitinib (Xeljanz®) , a JAK inhibitor, a chiral 3-amino-4-methylpiperidine derivative is a crucial intermediate.[8][9] While not a direct application of 3-(tert-butoxy)piperidine hydrochloride, the synthetic strategies employed to generate these complex piperidine cores often involve similar principles of functional group manipulation at the 3-position. The tert-butoxy group in 3-(tert-butoxy)piperidine hydrochloride can serve as a stable, lipophilic substituent that can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

The versatility of 3-(tert-butoxy)piperidine hydrochloride allows for its incorporation into a wide array of molecular scaffolds, making it a valuable tool for lead optimization and the exploration of new chemical space in drug discovery programs.

Conclusion

3-(tert-butoxy)piperidine hydrochloride represents a synthetically valuable and strategically important building block for medicinal chemists and drug development professionals. Its preparation, rooted in fundamental organic transformations, provides access to a versatile scaffold that has found application in the synthesis of complex and impactful therapeutic agents. A thorough understanding of its synthesis, properties, and reactivity is crucial for leveraging its full potential in the ongoing quest for novel and effective medicines. As the demand for structurally diverse and three-dimensional molecules in drug discovery continues to grow, the importance of well-characterized and readily accessible building blocks like 3-(tert-butoxy)piperidine hydrochloride is set to increase.

References

-

Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. [Link]

-

Williamson ether synthesis - Wikipedia. [Link]

-

A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

-

SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. [Link]

-

N-Terminal Deprotection; Boc removal - Aapptec Peptides. [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

- CN105439939A - Synthetic method of (S)

-

Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase - MDPI. [Link]

-

Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts - Der Pharma Chemica. [Link]

-

Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. [Link]

-

Supporting Information - rsc.org. [Link]

-

An Efficient and Alternative Method for Synthesis of Tofacitinib - Der Pharma Chemica. [Link]

-

Supporting Information - DOI. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). [https://snupharm.snu.ac.kr/ प्रकाशन/journal_papers?mode=view&uid=330453]([Link] प्रकाशन/journal_papers?mode=view&uid=330453)

-

Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Link]

-

Application of chiral building blocks to the synthesis of drugs. [Link]

-

Optimized synthesis process of tofacitinib citrate - 中国药科大学学报. [Link]

-

Synthesis of Tofacitinib - 中国医药工业杂志. [Link]

-

3-(tert-butoxy)piperidine hydrochloride (C9H19NO) - PubChemLite. [Link]

-

A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. [Link]

- CN110759853B - Preparation method of (S)

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. lifechemicals.com [lifechemicals.com]

- 3. peptide.com [peptide.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. PubChemLite - 3-(tert-butoxy)piperidine hydrochloride (C9H19NO) [pubchemlite.lcsb.uni.lu]

- 6. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Synthesis of Tofacitinib [cjph.com.cn]

Methodological & Application

Application Notes and Protocols: 3-(tert-Butoxy)piperidine Hydrochloride as a Privileged Scaffold in Hit-to-Lead Optimization

Executive Summary

In modern drug discovery, the piperidine ring is one of the most frequently utilized nitrogen heterocycles, appearing in a vast array of FDA-approved therapeutics [1]. However, unsubstituted piperidines often present significant pharmacokinetic liabilities, including high basicity (leading to hERG toxicity and poor membrane permeability) and susceptibility to rapid CYP450-mediated

3-(tert-butoxy)piperidine hydrochloride has emerged as a highly effective, privileged scaffold to overcome these challenges. By introducing a bulky, lipophilic tert-butoxy group at the 3-position, medicinal chemists can simultaneously rigidify the ring conformation, shield adjacent metabolic soft spots, and modulate the amine's pKa. This application note details the mechanistic rationale behind utilizing this scaffold and provides field-validated protocols for incorporating it into novel drug candidates.

Mechanistic Rationale: Engineering the Scaffold

As a Senior Application Scientist, it is critical to understand why a specific scaffold is chosen rather than just how to synthesize it. The integration of 3-(tert-butoxy)piperidine into a hit molecule leverages three primary physicochemical modifications:

Conformational Locking and Steric Shielding

The tert-butyl group is a classic motif in medicinal chemistry used to impart severe steric bulk [2]. When attached via an ether linkage to the 3-position of a piperidine ring, the massive steric demand of the tert-butoxy group forces the piperidine ring into a highly restricted chair conformation. To minimize 1,3-diaxial interactions, the tert-butoxy group almost exclusively occupies the equatorial position. This conformational locking reduces the entropic penalty upon target binding. Furthermore, the steric umbrella provided by the tert-butyl group physically blocks cytochrome P450 enzymes from accessing the adjacent C2 and C4 carbons, drastically reducing oxidative clearance.

pKa Modulation and hERG Mitigation

Unsubstituted piperidines typically possess a high pKa (~11.2), meaning they are almost entirely protonated at physiological pH (7.4). This permanent positive charge can lead to promiscuous binding with the hERG potassium channel, a major cause of cardiotoxicity drug attrition. The strongly electron-withdrawing inductive effect (-I effect) of the oxygen atom in the 3-(tert-butoxy) group pulls electron density away from the nitrogen, effectively lowering its pKa [3]. This results in a higher fraction of the neutral, unprotonated species at physiological pH, improving passive membrane permeability and reducing hERG liabilities.

Workflow for integrating 3-(tert-butoxy)piperidine in hit-to-lead optimization.

Quantitative Profiling: Physicochemical Impact

To illustrate the profound impact of the 3-(tert-butoxy) substitution, the table below summarizes the theoretical and observed physicochemical shifts when transitioning from an unsubstituted piperidine to its 3-methoxy and 3-(tert-butoxy) analogs.

| Scaffold Motif | Calculated pKa (Amine) | cLogP (Lipophilicity) | CYP3A4 Intrinsic Clearance | hERG Liability Risk |

| Piperidine | 11.2 | 0.84 | High ( | High |

| 3-Methoxypiperidine | 9.8 | 0.92 | Moderate (O-dealkylation) | Moderate |

| 3-(tert-Butoxy)piperidine | 9.6 | 1.85 | Low (Sterically shielded) | Low |

Data Interpretation: The transition to the tert-butoxy derivative provides the optimal balance. It achieves the necessary pKa depression (similar to the methoxy variant) while offering superior metabolic stability, as the bulky tert-butyl ether is highly resistant to O-dealkylation compared to a standard methoxy group.

Synthetic Integration Protocols

Because 3-(tert-butoxy)piperidine is a sterically hindered secondary amine, standard coupling conditions often fail or result in poor yields. The following protocols are engineered with specific causal adjustments to accommodate this steric bulk.

Protocol A: C-N Bond Formation via Buchwald-Hartwig Amination

Objective: Couple 3-(tert-butoxy)piperidine hydrochloride to an aryl or heteroaryl halide core. Mechanistic Causality: The steric bulk of the secondary amine makes the coordination and reductive elimination steps of the palladium catalytic cycle sluggish. Standard ligands (e.g., XPhos or BINAP) are insufficient. We utilize RuPhos Pd G3 , a precatalyst specifically designed to accommodate bulky secondary amines [4]. Furthermore, because the amine is supplied as a hydrochloride salt, an excess of strong base is mandatory to first liberate the free amine in situ before it can coordinate to the palladium center.

Step-by-Step Methodology:

-

Preparation: Oven-dry a Schlenk tube and equip it with a magnetic stir bar. Purge the vessel with Argon for 10 minutes.

-

Reagent Loading: Add the Aryl Halide (1.0 equiv), 3-(tert-butoxy)piperidine hydrochloride (1.2 equiv), and RuPhos Pd G3 precatalyst (3-5 mol%).

-

Base Addition: Add Sodium tert-butoxide (NaOtBu) (2.5 equiv). Crucial step: The extra 1.0 equivalent of base is strictly required to neutralize the HCl salt of the piperidine scaffold.

-

Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (to achieve a 0.2 M concentration). Seal the Schlenk tube.

-

Reaction Execution: Heat the mixture to 90 °C in an oil bath with vigorous stirring for 12–16 hours. Monitor progression via LC-MS.

-

Workup (Self-Validation): Cool to room temperature. Dilute with Ethyl Acetate and wash with water. The organic layer should be extracted, dried over anhydrous

, and concentrated. If unreacted amine remains, it will be visible on TLC (ninhydrin stain active); purify via silica gel chromatography (Hexanes/EtOAc gradient).

Buchwald-Hartwig catalytic cycle tailored for sterically hindered piperidines.

Protocol B: N-Alkylation via Reductive Amination

Objective: Attach the scaffold to an aldehyde or ketone intermediate.

Mechanistic Causality: Direct alkylation with alkyl halides often leads to over-alkylation or elimination side reactions. Reductive amination is preferred. We use Sodium triacetoxyborohydride (

Step-by-Step Methodology:

-

Imine Formation: In a round-bottom flask, dissolve the target Aldehyde (1.0 equiv) and 3-(tert-butoxy)piperidine hydrochloride (1.1 equiv) in anhydrous Dichloromethane (DCM) (0.3 M).

-

Freebasing: Add DIPEA (1.2 equiv) dropwise at room temperature. Stir for 30 minutes to ensure complete liberation of the free amine and formation of the iminium intermediate.

-

Reduction: Cool the flask to 0 °C using an ice bath. Add

(1.5 equiv) portion-wise to control the exothermic release of hydrogen gas. -

Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

-

Quenching & Workup: Quench the reaction carefully with saturated aqueous

(gas evolution will occur). Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over

References

-

Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Source: PubMed. URL: 1

-

Title: Synthesis of O-tert-Butyl-N,N-disubstituted Hydroxylamines by N–O Bond Formation. Source: ACS Publications. URL: 2

-

Title: Development of Cell-Active BRD4-D1 Selective Inhibitors to Decode the Role of BET Proteins in LPS-Mediated Liver Inflammation. Source: PMC. URL: 3

-

Title: XPhos Palladacycle Gen. 3 | 1445085-55-1. Source: Benchchem. URL: 4

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development of Cell-Active BRD4-D1 Selective Inhibitors to Decode the Role of BET Proteins in LPS-Mediated Liver Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Application Note: Functionalization of 3-(tert-Butoxy)piperidine Hydrochloride via Electrophilic Trapping

Introduction and Chemical Context

The piperidine ring is one of the most privileged scaffolds in modern drug discovery, frequently utilized to improve the pharmacokinetic properties and target-binding affinity of small molecules . Specifically, 3-(tert-butoxy)piperidine represents a highly valuable secondary amine building block. The incorporation of the bulky, lipophilic tert-butoxy ether at the C3 position modulates the basicity of the amine and introduces steric complexity that can enhance metabolic stability against oxidative enzymes (e.g., Cytochrome P450s).

Commercially, this compound is almost exclusively supplied and stored as a hydrochloride salt (CAS: 2243501-53-1) . The salt form prevents oxidative degradation and atmospheric CO₂ absorption (which forms insoluble carbamates). However, to utilize this building block in synthetic workflows, the non-nucleophilic protonated amine must be converted back to its reactive free-base form in situ before reacting with electrophiles.

Mechanistic Insights & Causality (E-E-A-T)

As a secondary amine, 3-(tert-butoxy)piperidine acts as a potent nucleophile once freebased. The success of its functionalization depends on three critical physicochemical factors:

-

Freebasing Dynamics : The hydrochloride salt (

) is completely inert to electrophiles. A stoichiometric excess of a non-nucleophilic tertiary amine base—typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA)—must be added. DIPEA is often preferred over TEA because its extreme steric bulk prevents it from acting as a competing nucleophile against highly reactive electrophiles like alkyl iodides. -

Steric Hindrance at C3 : The tert-butoxy group exerts a moderate steric footprint. While it is further from the nitrogen than a C2 substituent, the piperidine ring's rapid chair-chair interconversion means the bulky ether group will occasionally occupy an axial position, creating 1,3-diaxial interactions that subtly hinder the approach of bulky electrophiles. Consequently, reactions with sterically demanding reagents (e.g., pivaloyl chloride) require elevated temperatures or extended reaction times.

-

Chemoselectivity : The tert-butyl ether is highly stable under basic and nucleophilic conditions, ensuring that reactions occur exclusively at the piperidine nitrogen. It is only labile under strongly acidic conditions (e.g., neat Trifluoroacetic acid or HCl in dioxane), which must be avoided during workup procedures .

Reaction Workflows and Mechanistic Pathways

Workflow for the nucleophilic functionalization of 3-(tert-butoxy)piperidine.

Mechanistic pathway for the N-acylation of 3-(tert-butoxy)piperidine.

Quantitative Data: Optimal Reaction Parameters

The table below summarizes the empirically validated parameters for reacting 3-(tert-butoxy)piperidine hydrochloride with various classes of electrophiles .

| Electrophile Class | Example Reagent | Preferred Base | Optimal Solvent | Temperature | Expected Yield |

| Acyl Chloride | Acetyl Chloride | DIPEA (2.5 eq) | DCM | 0 °C to RT | 85–95% |

| Sulfonyl Chloride | Tosyl Chloride | Pyridine or DIPEA | DCM or THF | 0 °C to RT | 80–90% |

| Alkyl Halide (1°) | Benzyl Bromide | K₂CO₃ (3.0 eq) | DMF or MeCN | RT to 60 °C | 70–85% |

| Aldehyde (Reductive Amination) | Benzaldehyde | DIPEA (1.1 eq) | DCE or THF | RT | 75–90% |

Detailed Experimental Protocols

Protocol A: N-Acylation (Amide Bond Formation)

This protocol utilizes an acyl chloride to form a stable amide. The reaction is performed in Dichloromethane (DCM) due to its excellent solvency and inertness toward highly electrophilic acylating agents.

Materials:

-

3-(tert-butoxy)piperidine hydrochloride (1.0 equiv, 1.0 mmol, 193.7 mg)

-

Acyl chloride (e.g., Benzoyl chloride) (1.1 equiv, 1.1 mmol)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol, ~435 µL)

-

Anhydrous DCM (5.0 mL)

Step-by-Step Procedure:

-

Preparation & Freebasing: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-(tert-butoxy)piperidine hydrochloride and anhydrous DCM under a nitrogen atmosphere. The salt will initially form a cloudy suspension.

-

Base Addition: Add DIPEA dropwise at room temperature. Causality Check: The suspension will transition into a clear solution within 5 minutes, visually validating the successful deprotonation and generation of the soluble free amine.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: Acyl chlorides are highly reactive; cooling suppresses exothermic degradation and prevents the formation of ketene side-products.

-

Electrophile Addition: Add the acyl chloride dropwise over 5 minutes.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

-

Self-Validating Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract with DCM (3 × 5 mL). Wash the combined organic layers with 1M HCl (5 mL). Rationale: The acidic wash selectively protonates and removes any unreacted starting amine and DIPEA into the aqueous layer, leaving only the neutral amide product in the organic phase.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) if necessary.

Protocol B: Reductive Amination

This protocol couples the piperidine with an aldehyde to form a new C-N bond, utilizing Sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild reducing agent.

Materials:

-

3-(tert-butoxy)piperidine hydrochloride (1.0 equiv, 1.0 mmol, 193.7 mg)

-

Aldehyde (1.05 equiv, 1.05 mmol)

-

DIPEA (1.1 equiv, 1.1 mmol, ~190 µL)

-

Glacial Acetic Acid (AcOH) (1.5 equiv, 1.5 mmol, ~86 µL)

-

NaBH(OAc)₃ (1.5 equiv, 1.5 mmol, 318 mg)

-

1,2-Dichloroethane (DCE) (5.0 mL)

Step-by-Step Procedure:

-

Iminium Formation: Suspend the piperidine salt in DCE. Add DIPEA to liberate the free base. Next, add the aldehyde followed by the Acetic Acid. Rationale: The addition of AcOH lowers the pH to ~4–5. This slightly acidic environment is mandatory to protonate the intermediate hemiaminal, facilitating the elimination of water to form the highly electrophilic iminium ion.

-

Pre-stirring: Stir the mixture at room temperature for 30–60 minutes to allow complete iminium ion formation prior to reduction.

-

Reduction: Add NaBH(OAc)₃ in a single portion. Causality Check: NaBH(OAc)₃ is chosen over NaBH₄ because it is sterically bulky and electronically deactivated by the electron-withdrawing acetate groups. It selectively reduces the activated iminium ion without prematurely reducing the unreacted aldehyde starting material.

-

Completion: Stir at room temperature for 12–16 hours. Monitor by TLC (typically 5–10% MeOH in DCM with 1% NH₄OH).

-

Workup: Quench with 1M NaOH (5 mL) to neutralize the acetic acid and destroy excess hydride. Extract with DCM (3 × 5 mL), dry over Na₂SO₄, concentrate, and purify via column chromatography.

Troubleshooting Guide

-

Incomplete Conversion: If TLC indicates unreacted starting material, ensure the DIPEA is strictly anhydrous and not degraded. Water in the system will hydrolyze acyl chlorides into unreactive carboxylic acids.

-

Loss of the tert-butoxy group: If mass spectrometry (LC-MS) shows a product mass corresponding to [M - 56] (loss of isobutylene), the reaction or workup conditions were too acidic. Avoid prolonged exposure to strong acids (like concentrated HCl or TFA) during workup.

-

Poor Solubility: If the starting hydrochloride salt does not dissolve upon the addition of base, switch the solvent from DCM to a more polar aprotic solvent like DMF or add a catalytic amount of 4-Dimethylaminopyridine (DMAP) to act as a phase-transfer/acyl-transfer catalyst.

References

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

-

Title: Piperidine synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: 3-(Tert-butoxy)piperidine hydrochloride Source: PubChem URL: [Link]

-

Title: Synthesis of Aryl-Substituted Piperidines by Superacid Activation of Piperidones Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

Troubleshooting & Optimization

challenges in the deprotection of 3-(tert-butoxy)piperidine hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected roadblocks when scaling up or optimizing the deprotection of 3-(tert-butoxy)piperidine hydrochloride .

While the cleavage of a tert-butyl ether is often considered a routine transformation in organic synthesis, this specific substrate presents a deceptive level of complexity. The challenges you are facing—whether it is sluggish conversion, mysterious side reactions, or catastrophic product loss during workup—are entirely predictable once we analyze the unique electronic and physical properties of the molecule.

Below is our comprehensive troubleshooting guide, designed to explain the causality behind these failures and provide you with a self-validating, field-proven protocol.

Part 1: Troubleshooting & FAQs

Q: Why is my standard TFA/DCM (1:1) protocol failing to cleave the tert-butyl ether completely?

A: The failure stems from the electronic environment of your starting material. Because you are starting with a hydrochloride salt, the piperidine nitrogen is protonated (